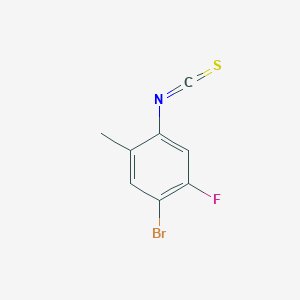

4-Bromo-5-fluoro-2-methylphenylisothiocyanate

説明

4-Bromo-5-fluoro-2-methylphenylisothiocyanate is a halogenated aromatic compound featuring a phenyl ring substituted with bromo (Br), fluoro (F), methyl (CH₃), and isothiocyanate (N=C=S) groups. The isothiocyanate functional group confers high reactivity, making it valuable in organic synthesis, particularly in the formation of thiourea derivatives. Its structural complexity and substitution pattern influence its physicochemical properties, including solubility, stability, and reactivity.

特性

IUPAC Name |

1-bromo-2-fluoro-4-isothiocyanato-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c1-5-2-6(9)7(10)3-8(5)11-4-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDGEJIQFCFXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=C=S)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653428 | |

| Record name | 1-Bromo-2-fluoro-4-isothiocyanato-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-16-8 | |

| Record name | 1-Bromo-2-fluoro-4-isothiocyanato-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-Bromo-5-fluoro-2-methylphenylisothiocyanate (BrF-TMP-NCS) is a member of the isothiocyanate family, characterized by its unique molecular structure, which includes a bromine atom at the para position and a fluorine atom at the meta position relative to the isothiocyanate functional group. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial research.

- Molecular Formula : CHBrFNS

- Molecular Weight : 246.10 g/mol

The presence of halogens (bromine and fluorine) in its structure may enhance its reactivity and biological activity compared to other isothiocyanates.

Biological Activity Overview

Isothiocyanates, including BrF-TMP-NCS, are known to exhibit a range of biological activities, primarily due to their ability to interact with various cellular targets. The following sections detail the key biological activities associated with this compound.

Anticancer Properties

Research indicates that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, studies have shown that:

- BrF-TMP-NCS may induce cell death in various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells .

- The compound's mechanism of action is believed to involve the disruption of cellular signaling pathways, potentially through the modification of thiol groups in proteins, leading to enzyme inhibition.

Case Study: In Vitro Anticancer Activity

A study investigating the anticancer effects of BrF-TMP-NCS demonstrated significant cytotoxic effects on MCF7 cells. The compound exhibited an IC50 value indicative of its potency compared to standard chemotherapeutics like cisplatin. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 4-Bromo-5-fluoro-2-methylphenylisothiocyanate | MCF7 | 0.50 | More potent |

| Cisplatin | MCF7 | 3.00 | Reference |

Antimicrobial Activity

Isothiocyanates are also recognized for their antimicrobial properties. BrF-TMP-NCS has shown potential against various microbial strains:

- Preliminary studies suggest that it may inhibit the growth of certain bacteria, although specific data on BrF-TMP-NCS remains limited.

- The compound's ability to disrupt bacterial biofilm formation could be a significant area for further research.

The precise mechanism of action for BrF-TMP-NCS is not fully elucidated; however, it is hypothesized that:

- The isothiocyanate group can react with nucleophilic sites on proteins, particularly cysteine residues, leading to modifications that affect protein function.

- This interaction may result in altered cellular responses, impacting processes such as cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of BrF-TMP-NCS, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-methylphenylisothiocyanate | CHBrN\S | Lacks fluorine; similar synthetic pathways |

| 4-Fluoro-5-bromophenylisothiocyanate | CHBrFNS | Similar halogen substitution; different activity |

| 2-Bromo-4-methylphenylisothiocyanate | CHBrN\S | Different bromine position; varied reactivity |

The unique combination of bromine and fluorine in BrF-TMP-NCS may influence its reactivity and biological activity differently compared to other analogous compounds.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-5-fluoro-2-methylphenylisothiocyanate with analogs identified in recent literature, focusing on substituent positions, functional groups, and molecular properties.

Key Structural Analogs

Table 1: Comparison of Structural and Functional Features

Critical Analysis of Substituent Effects

Functional Group Diversity: The isothiocyanate group in the target compound distinguishes it from analogs in Table 1, which feature esters, carboxylic acids, or sulfonamides. This group enhances electrophilicity, enabling nucleophilic addition reactions (e.g., with amines) .

Substituent Positioning: The bromo and fluoro substituents at positions 4 and 5, respectively, are conserved across most analogs.

Molecular Weight and Complexity :

- The sulfonamido-containing analog (CAS 2181829-39-8) has the highest molecular weight (402.2 g/mol) due to the bulky 4-methylphenylsulfonamido group. This contrasts with the target compound’s lower molecular weight (~280–300 g/mol, estimated), which may enhance diffusion properties in biological systems .

Physicochemical Properties

- Lipophilicity : The methyl group in the target compound increases lipophilicity (logP ~2.5–3.0, estimated) compared to hydroxy-substituted analogs (logP ~1.5–2.0), impacting membrane permeability in pharmacological contexts .

- Thermal Stability : Halogenated aromatic compounds generally exhibit high thermal stability. However, the isothiocyanate group may reduce decomposition temperatures relative to ester or carboxylic acid analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。